molecular formula CBr3Cl3Ge B14310929 Tribromo(trichloromethyl)germane CAS No. 113365-43-8

Tribromo(trichloromethyl)germane

Cat. No.: B14310929
CAS No.: 113365-43-8
M. Wt: 430.7 g/mol
InChI Key: QQRVTYSELBGUQW-UHFFFAOYSA-N
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Description

Tribromo(trichloromethyl)germane (CCl₃GeBr₃) is an organogermanium compound featuring a germanium center bonded to three bromine atoms and a trichloromethyl (CCl₃) group. This compound belongs to the broader class of tetrahalogermanes, where germanium is coordinated by halogen atoms and organic substituents. Its unique combination of bromine and chlorine substituents imparts distinct electronic and steric properties, making it relevant in synthetic chemistry and materials science.

Properties

CAS No.

113365-43-8

Molecular Formula

CBr3Cl3Ge

Molecular Weight

430.7 g/mol

IUPAC Name

tribromo(trichloromethyl)germane

InChI

InChI=1S/CBr3Cl3Ge/c2-8(3,4)1(5,6)7

InChI Key

QQRVTYSELBGUQW-UHFFFAOYSA-N

Canonical SMILES

C(Cl)(Cl)(Cl)[Ge](Br)(Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Tribromo(trichloromethyl)germane can be synthesized through the reaction of trichlorogermane with hydrogen bromide. The reaction involves the exchange of chlorine atoms in trichlorogermane for bromine atoms by passing hydrogen bromide through the compound . Another method involves dissolving germanium(II) hydroxide in hydrobromic acid .

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The addition of copper powder to the reaction mixture can improve the yield of this compound .

Mechanism of Action

The mechanism by which tribromo(trichloromethyl)germane exerts its effects involves the interaction of its bromine and trichloromethyl groups with target molecules. These interactions can lead to the formation of new chemical bonds and the modification of existing ones. The molecular targets and pathways involved in these interactions are still under investigation, but they are believed to include various enzymes and receptors in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Germanes

Tribromo(trifluoromethyl)germane (CF₃GeBr₃)
  • Structure and Reactivity : CF₃GeBr₃ replaces the trichloromethyl group with a trifluoromethyl (CF₃) group. The electronegative fluorine atoms increase the compound’s oxidative stability compared to CCl₃GeBr₃. CF₃GeBr₃ is synthesized via halogen exchange between CF₃I and GeBr₄ at 180°C .
  • Applications : Used in photoelectron spectroscopy studies due to its strong electron-withdrawing nature .
Trichloro(methyl)germane (CH₃GeCl₃)
  • Physical Properties : Liquid with a density of 1.706 g/cm³ and refractive index of 1.4683. Moisture-sensitive, requiring careful handling .
  • Key Difference : The methyl group (CH₃) in CH₃GeCl₃ is less bulky and less electron-withdrawing than CCl₃, leading to lower acidity and reduced reactivity in superacid-mediated reactions .

Organogermanium Halides

Triphenylgermanium Chloride (Ph₃GeCl)
  • Structure : Features three phenyl groups and one chlorine atom on germanium.
  • Reactivity: The bulky phenyl groups hinder nucleophilic substitution, making Ph₃GeCl less reactive than CCl₃GeBr₃ in halogen-exchange reactions. It is primarily used as a precursor in organometallic synthesis .
Tributylgermanium Chloride (Bu₃GeCl)
  • Applications : Employed in catalysis and polymer stabilization. The butyl groups enhance solubility in organic solvents but reduce thermal stability compared to halogen-rich compounds like CCl₃GeBr₃ .

Mixed Halogen Germanes

Trimethylgermanium Bromide (Me₃GeBr)
  • Safety Profile : Corrosive and flammable (flash point 37°C), requiring storage in inert conditions. Its hazards are comparable to CCl₃GeBr₃, though the latter’s higher molecular weight may reduce volatility .
  • Reactivity : Me₃GeBr undergoes nucleophilic substitution more readily than CCl₃GeBr₃ due to weaker Ge-Br bonds in the absence of electron-withdrawing Cl substituents .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Properties Synthesis Method Applications
Tribromo(trichloromethyl)germane CCl₃GeBr₃ ~357.2* High electrophilicity, moisture-sensitive Likely halogen exchange (e.g., CCl₃I + GeBr₄) Radical reactions, material synthesis
Tribromo(trifluoromethyl)germane CF₃GeBr₃ 344.3 Oxidatively stable, electron-withdrawing CF₃I + GeBr₄ at 180°C Photoelectron studies
Trichloro(methyl)germane CH₃GeCl₃ 193.99 Density: 1.706 g/cm³, refractive index: 1.4685 Not specified Superacid catalysis
Trimethylgermanium Bromide Me₃GeBr 197.56 Flash point: 37°C, corrosive Halogenation of Me₃GeH Organic synthesis

*Estimated based on atomic weights.

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